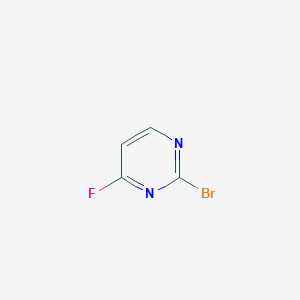

2-Bromo-4-fluoropyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

Pyrimidine scaffolds are considered privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govbohrium.com Their presence in the building blocks of life, DNA and RNA, underscores their fundamental biological importance. bohrium.comignited.in This inherent biocompatibility has been leveraged by chemists to design a vast library of pyrimidine-containing compounds with diverse therapeutic properties. The versatility of the pyrimidine ring allows for the introduction of various functional groups at different positions, leading to a broad spectrum of biological activities. gsconlinepress.comjclmm.com

Strategic Role of Halogenation in Modulating Pyrimidine Reactivity

Halogenation of the pyrimidine ring is a powerful strategy for modulating its chemical reactivity. The introduction of electronegative halogen atoms significantly alters the electron distribution within the aromatic system, making the ring more susceptible to nucleophilic attack. wikipedia.orgacs.org This increased electrophilicity is a key feature that chemists exploit to construct more complex molecules. The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) and its position on the pyrimidine ring dictate the regioselectivity and rate of subsequent reactions. The general order of reactivity for halogens in nucleophilic aromatic substitution is F > Cl > Br > I, while in palladium-catalyzed cross-coupling reactions, the reactivity order is I > Br > Cl. acs.org This differential reactivity allows for selective functionalization of polyhalogenated pyrimidines.

Overview of 2-Bromo-4-fluoropyrimidine within Dihalogenated Pyrimidine Chemistry

Among the dihalogenated pyrimidines, this compound is a particularly interesting and useful building block. fluorochem.co.ukwatson-int.com Its structure incorporates two different halogen atoms, bromine and fluorine, at the 2- and 4-positions, respectively. This arrangement provides orthogonal reactivity, enabling chemists to perform selective transformations at either the C-2 or C-4 position. The fluorine atom, being the most electronegative, makes the C-4 position highly susceptible to nucleophilic aromatic substitution (SNAr). smolecule.com Conversely, the bromine atom at the C-2 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. smolecule.comambeed.com This dual reactivity makes this compound a versatile synthon for the efficient construction of complex, highly substituted pyrimidine derivatives.

Chemical and Physical Properties of this compound

The utility of this compound in organic synthesis is underpinned by its distinct chemical and physical properties. A comprehensive understanding of these characteristics is essential for its effective application in the laboratory.

Physicochemical Data

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 1093407-50-1 fluorochem.co.ukwatson-int.com |

| Molecular Formula | C₄H₂BrFN₂ fluorochem.co.uk |

| Molecular Weight | 176.98 g/mol smolecule.com |

| Appearance | White to pale cream crystals or powder thermofisher.com |

| Melting Point | 88.0-94.0°C thermofisher.com |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Soluble in polar organic solvents cymitquimica.com |

This table is interactive. You can sort the data by clicking on the column headers.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are typically found in specialized databases, the following provides a general overview of what to expect.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR: The proton NMR spectrum would show signals corresponding to the two protons on the pyrimidine ring. The chemical shifts and coupling constants would be influenced by the adjacent halogen atoms.

¹³C NMR: The carbon NMR spectrum would display four distinct signals for the four carbon atoms of the pyrimidine ring. The carbon atoms attached to the bromine and fluorine atoms would exhibit characteristic chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom at the C-4 position.

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (176.98 g/mol ). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a characteristic feature.

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the C-F and C-Br bonds, as well as vibrations associated with the pyrimidine ring.

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available pyrimidine derivatives.

One common approach involves the halogen exchange of a more readily available dihalopyrimidine. For instance, starting from 2,4-dichloropyrimidine, a selective fluorination at the 4-position can be achieved, followed by a subsequent bromination at the 2-position. The synthesis of fluorinated pyrimidines can be carried out under mild conditions from amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate. nih.gov

Purification of the final product is typically achieved through standard laboratory techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization depends on the solubility of the compound and impurities. Column chromatography using silica (B1680970) gel is an effective method for obtaining high-purity this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. This allows for a stepwise and controlled functionalization of the pyrimidine core.

Cross-Coupling Reactions

The bromine atom at the C-2 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling : In a Suzuki coupling reaction, the bromine atom can be readily displaced by a variety of aryl or heteroaryl groups using a boronic acid or ester in the presence of a palladium catalyst and a base. acs.org This reaction is widely used to synthesize biaryl compounds.

Buchwald-Hartwig Amination : The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by reacting this compound with an amine in the presence of a palladium catalyst and a strong base. This is a valuable method for introducing amino substituents at the C-2 position.

Sonogashira Coupling : The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the C-2 bromine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.gov

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C-4 position is highly activated towards nucleophilic aromatic substitution (SNAr). smolecule.comgovtpgcdatia.ac.in This is due to the strong electron-withdrawing nature of the fluorine atom and the adjacent ring nitrogens. A wide range of nucleophiles can displace the fluoride (B91410) ion, including:

Alkoxides and Phenoxides : Reaction with alkoxides or phenoxides leads to the formation of the corresponding ethers. smolecule.com

Amines : Primary and secondary amines readily displace the fluorine to yield 4-aminopyrimidine (B60600) derivatives.

Thiols : Thiols can be used to introduce sulfur-containing functional groups at the C-4 position.

The high reactivity of the C-4 fluorine allows for SNAr reactions to be carried out under relatively mild conditions.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2/c5-4-7-2-1-3(6)8-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCLSPGQOWOTNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093407-50-1 | |

| Record name | 2-bromo-4-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Fluoropyrimidine and Analogous Dihalogenated Pyrimidines

De Novo Synthesis Approaches to Pyrimidine (B1678525) Ring Formation

The de novo synthesis of pyrimidines involves the construction of the heterocyclic ring from acyclic precursors. This approach is fundamental to the production of a wide array of pyrimidine derivatives. In many organisms, the biosynthesis of pyrimidines starts with simple molecules like bicarbonate and ammonia, which ultimately form uridine-5'-monophosphate through a series of enzymatic steps. umich.edu This natural pathway highlights the core principles of building the pyrimidine scaffold from basic components.

In laboratory and industrial settings, chemical syntheses often mimic these principles, albeit with different reagents and conditions. A common strategy involves the condensation of a three-carbon unit with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) fragment. For instance, the reaction of amidines with β-dicarbonyl compounds or their equivalents is a well-established method for pyrimidine ring formation.

A specific example is the synthesis of fluorinated pyrimidines from potassium (Z)-2-cyano-2-fluoroethenolate. nih.gov This precursor can be reacted with various amidine hydrochlorides to yield 4-amino-5-fluoropyrimidines in generally excellent yields. nih.gov This method demonstrates a mild and efficient way to construct the fluorinated pyrimidine ring. nih.gov

Selective Halogenation Strategies for 2-Bromo-4-fluoropyrimidine

The introduction of halogen atoms onto a pre-existing pyrimidine ring is a common and powerful strategy for synthesizing dihalogenated pyrimidines. The regioselectivity of these reactions is crucial for obtaining the desired isomer.

Regioselective Bromination of Fluoropyrimidine Precursors

The direct bromination of a fluoropyrimidine is a straightforward approach to introduce a bromine atom at a specific position. The inherent directing effects of the fluorine atom and the nitrogen atoms in the pyrimidine ring influence the site of bromination. For example, the synthesis of 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine can be achieved through the direct bromination of 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). While this example illustrates side-chain bromination, similar principles of electrophilic aromatic substitution can be applied to the pyrimidine ring itself, often with high regioselectivity. The reaction conditions, including the choice of brominating agent and solvent, are critical for controlling the outcome. elsevierpure.com

Selective Fluorination of Bromopyrimidine Precursors

Conversely, selective fluorination of a bromopyrimidine precursor offers another route to dihalogenated pyrimidines. This can be achieved through various fluorinating agents. One notable method involves the use of silver(II) fluoride (B91410) (AgF₂), which has been shown to selectively fluorinate nitrogen-containing heteroarenes. google.com Diazines, which include pyrimidines, react with AgF₂ with exclusive selectivity for fluorination adjacent to a nitrogen atom. nih.govacs.org This method is attractive due to its mild reaction conditions and high site selectivity. nih.gov

Another approach is the Balz-Schiemann reaction, where an amino group is converted to a diazonium salt and subsequently displaced by fluoride. For instance, 2-fluoropyrimidine (B1295296) and its derivatives can be synthesized by diazotization of the corresponding aminopyrimidines in fluoroboric acid. rsc.org Similarly, 2-bromo-4-fluoropyridine (B1291336) has been prepared from 2-bromopyridin-4-amine using sodium nitrite (B80452) and aqueous HBF₄. chemicalbook.com

Synthesis via Functional Group Interconversions on Pyrimidine Scaffolds

Functional group interconversions on a pre-formed pyrimidine ring provide a versatile means to access a wide range of derivatives. These transformations are crucial for modifying the electronic and steric properties of the molecule.

A common interconversion is the conversion of a hydroxyl group to a halogen. For example, a patent describes the synthesis of 5-bromo-2-fluoropyrimidine (B1268855) starting from 2-hydroxypyrimidine. google.com The process involves bromination to form 2-hydroxy-5-bromopyrimidine, followed by treatment with a fluorinating agent. google.com

The conversion of one halogen to another is also a valuable strategy. For instance, the synthesis of etravirine (B1671769) involved the substitution of the 4-chloro substituent in 2,4-dichloro-5-bromopyrimidine. nih.govacs.org This highlights the differential reactivity of halogens at different positions on the pyrimidine ring, which can be exploited for selective functionalization.

Furthermore, pyrimidine-to-pyridine ring transformations have been observed under certain conditions, showcasing the dynamic nature of these heterocyclic systems. wur.nl While not a direct route to dihalogenated pyrimidines, these rearrangements underscore the breadth of chemical transformations possible with pyrimidine scaffolds.

Diastereoselective and Regioselective Synthetic Routes to Dihalopyrimidine Derivatives

The synthesis of dihalopyrimidine derivatives, particularly when attached to a sugar moiety as in nucleosides, requires precise control over stereochemistry.

Diastereoselective Synthesis of 2'-Dihalopyrimidine Ribonucleosides

The synthesis of 2'-dihalopyrimidine ribonucleosides, which are of interest as potential antiviral agents, presents significant synthetic challenges. An improved route to 2'-bromo-2'-fluoro and 2'-chloro-2'-fluoro ribolactone precursors has been developed, where a key step is a completely diastereoselective fluorination reaction. acs.org These ribolactones are then used in a glycosylation reaction to form the desired nucleosides with high diastereoselectivity. acs.org This method avoids difficult separations of diastereomeric mixtures, making the synthesis more efficient. acs.org

The table below summarizes some of the key reactions and reagents used in the synthesis of dihalogenated pyrimidines and their derivatives.

| Starting Material | Reagent(s) | Product | Reference |

| 4-chloro-6-ethyl-5-fluoropyrimidine | NBS, AIBN | 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine | |

| 2-bromopyridin-4-amine | NaNO₂, HBF₄ | 2-bromo-4-fluoropyridine | chemicalbook.com |

| 2-hydroxypyrimidine | 1. Br₂ 2. Fluorinating agent | 5-bromo-2-fluoropyrimidine | google.com |

| 2,4-dichloro-5-bromopyrimidine | 2,6-dimethyl-4-cyanophenol | 2-(2,6-dimethyl-4-cyanophenoxy)-4-chloro-5-bromopyrimidine | nih.govacs.org |

| 2-chloro-2-fluoro ribolactone precursor | Various | 2'-dihalo nucleosides | acs.org |

Approaches to 4-Fluoropyrimidines via Heterocyclization of Gem-Bromofluorocyclopropanes

A notable and innovative strategy for the construction of the 4-fluoropyrimidine (B1342711) skeleton involves the heterocyclization of gem-bromofluorocyclopropanes. This method provides a direct route to 4-fluorinated pyrimidine derivatives, which are valuable building blocks in medicinal chemistry and materials science. The reaction is a three-component process that brings together a gem-bromofluorocyclopropane, a nitrile, and a nitrosating or nitrating agent to form a 4-fluoropyrimidine N-oxide intermediate. Subsequent reduction of the N-oxide furnishes the desired 4-fluoropyrimidine. rsc.orgresearchgate.netrsc.org

The pioneering work in this area has demonstrated that the treatment of gem-bromofluorocyclopropanes with nitrosyl tetrafluoroborate (B81430) (NOBF₄) or nitronium salts in the presence of an organic nitrile as the solvent leads to the formation of the corresponding 4-fluoropyrimidine N-oxides. researchgate.netacs.org This transformation is significant as it assembles the pyrimidine ring with the fluorine atom at the 4-position in a single, regioselective step. doi.org

The general scheme for this reaction begins with the generation of a gem-bromofluorocyclopropane from an appropriate alkene. These cyclopropanes are then subjected to the heterocyclization conditions. The reaction proceeds smoothly for a variety of substrates, allowing for the synthesis of a library of 4-fluoropyrimidine derivatives with diverse substitution patterns at the 2, 5, and 6-positions of the pyrimidine ring. The substituents at the 5- and 6-positions are determined by the initial alkene, while the substituent at the 2-position is dictated by the choice of the nitrile. researchgate.netrsc.org

The scope of the reaction has been explored with various gem-bromofluorocyclopropanes and nitriles, demonstrating its versatility. The following tables summarize the findings from key research on this synthetic approach.

Table 1: Synthesis of 4-Fluoropyrimidine N-oxides via Heterocyclization of Gem-Bromofluorocyclopropanes

This table illustrates the range of 4-fluoropyrimidine N-oxides that can be synthesized using the three-component heterocyclization reaction. The yields are reported for the isolated products.

| Starting Alkene | Nitrile (R-CN) | Reagent | Product | Yield (%) | Reference |

| Styrene | Acetonitrile | NOBF₄ | 2-Methyl-4-fluoro-5-phenylpyrimidine 1-oxide | 75 | acs.org |

| 1-Hexene | Acetonitrile | NOBF₄ | 5-Butyl-4-fluoro-2-methylpyrimidine 1-oxide | 68 | acs.org |

| Cyclohexene | Acetonitrile | NOBF₄ | 4-Fluoro-2-methyl-5,6,7,8-tetrahydroquinazoline 1-oxide | 70 | acs.org |

| Styrene | Benzonitrile | NOBF₄ | 4-Fluoro-2,5-diphenylpyrimidine 1-oxide | 80 | acs.org |

| 1-Hexene | Benzonitrile | NOBF₄ | 5-Butyl-4-fluoro-2-phenylpyrimidine 1-oxide | 72 | acs.org |

| Cyclohexa-1,4-diene bis-adduct with bromofluorocarbene | Acetonitrile | NO₂BF₄ | Tetracyclic bis(4-fluoropyrimidine N-oxide) | 45 | rsc.org |

Table 2: Reduction of 4-Fluoropyrimidine N-oxides to 4-Fluoropyrimidines

The 4-fluoropyrimidine N-oxides obtained from the heterocyclization reaction can be efficiently reduced to the corresponding 4-fluoropyrimidines using various reducing agents, with phosphorus trichloride (B1173362) (PCl₃) being a common choice. researchgate.net

| 4-Fluoropyrimidine N-oxide | Reducing Agent | Product | Yield (%) | Reference |

| 2-Methyl-4-fluoro-5-phenylpyrimidine 1-oxide | PCl₃ | 2-Methyl-4-fluoro-5-phenylpyrimidine | 85 | researchgate.net |

| 5-Butyl-4-fluoro-2-methylpyrimidine 1-oxide | PCl₃ | 5-Butyl-4-fluoro-2-methylpyrimidine | 82 | researchgate.net |

| 4-Fluoro-2-methyl-5,6,7,8-tetrahydroquinazoline 1-oxide | PCl₃ | 4-Fluoro-2-methyl-5,6,7,8-tetrahydroquinazoline | 88 | researchgate.net |

| 4-Fluoro-2,5-diphenylpyrimidine 1-oxide | PCl₃ | 4-Fluoro-2,5-diphenylpyrimidine | 90 | researchgate.net |

While this methodology has proven effective for the synthesis of a variety of 4-fluoropyrimidine analogs, the direct synthesis of this compound via this specific heterocyclization of a gem-bromofluorocyclopropane has not been explicitly reported in the reviewed scientific literature. The introduction of a bromine atom at the 2-position would likely require a different synthetic strategy, potentially involving a different starting nitrile or a post-cyclization modification.

The selective heterocyclization of gem-bromofluorocyclopropanes in the presence of other dihalocyclopropanes, such as gem-dichlorocyclopropanes, has also been demonstrated, highlighting the chemoselectivity of this method. rsc.orgdntb.gov.ua This allows for the synthesis of complex molecules containing multiple reactive sites for further functionalization.

Reactivity Profiles and Derivatization Strategies of 2 Bromo 4 Fluoropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry. The electron-withdrawing nature of the two ring nitrogen atoms renders the carbon atoms of the pyrimidine nucleus electrophilic and thus susceptible to attack by nucleophiles. In dihalopyrimidines such as 2-bromo-4-fluoropyrimidine, this reaction proceeds with remarkable regioselectivity.

Site-Selective Nucleophilic Displacement of Halogen Substituents in Dihalopyrimidines

In the context of SNAr reactions on dihalopyrimidines, the position of the halogen is a critical determinant of reactivity. The C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position due to more effective stabilization of the reaction intermediate by the adjacent ring nitrogens. Consequently, in this compound, nucleophilic attack preferentially occurs at the C4 position.

Furthermore, the identity of the halogen atom plays a crucial role. Fluorine, being highly electronegative, is an excellent leaving group in SNAr reactions, a phenomenon often referred to as the "halogen dance." researchgate.netrsc.org This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the inductive electron withdrawal of the fluorine atom, rather than the cleavage of the carbon-halogen bond. Therefore, the reaction of this compound with various nucleophiles (e.g., amines, alkoxides, thiolates) leads to the selective displacement of the fluorine atom, leaving the bromine atom at the C2 position untouched. mdpi.comresearchgate.net This allows for the synthesis of a diverse range of 2-bromo-4-substituted pyrimidines, which can then undergo further functionalization at the C2 position.

Table 1: Examples of Site-Selective SNAr Reactions on this compound

| Nucleophile | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Amine | R-NH₂ | Base (e.g., DIPEA), Solvent (e.g., NMP) | 2-Bromo-4-(alkyl/aryl)aminopyrimidine | Good to Excellent |

| Alcohol | R-OH | Base (e.g., NaH), Solvent (e.g., THF) | 2-Bromo-4-alkoxypyrimidine | Good |

| Thiol | R-SH | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Bromo-4-(alkyl/aryl)thiopyrimidine | Good to Excellent |

This table presents generalized findings from typical SNAr reactions. Actual yields are substrate and condition dependent.

Influence of Halogen Identity and Position on SNAr Selectivity (e.g., in 5-Bromo-2-fluoropyrimidine)

To underscore the importance of halogen placement, a comparison with the isomeric 5-bromo-2-fluoropyrimidine (B1268855) is illustrative. ossila.comcymitquimica.com In this isomer, the fluorine atom is at the C2 position, which is flanked by both ring nitrogens, making it highly activated for nucleophilic attack. Conversely, the bromine atom is at the C5 position, which is significantly less electrophilic. As a result, SNAr reactions on 5-bromo-2-fluoropyrimidine proceed with high selectivity at the C2 position, displacing the fluorine atom. ossila.com This contrasts sharply with the reactivity of this compound, where the C4-fluorine is the reactive site. This comparison highlights how the interplay between the electronic properties of the pyrimidine ring and the specific location of the halogen substituents dictates the outcome of nucleophilic substitution reactions.

Mechanistic Aspects of SNAr Pathways

The SNAr reaction on electron-deficient heterocycles like this compound generally proceeds through a two-step addition-elimination mechanism. researchgate.netnumberanalytics.com The process is initiated by the attack of a nucleophile on the electron-poor carbon atom at the C4 position. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. researchgate.netnumberanalytics.com The negative charge in this intermediate is delocalized over the pyrimidine ring and is effectively stabilized by the electron-withdrawing nitrogen atoms. In the second, faster step, the leaving group—in this case, the highly labile fluoride (B91410) ion—is expelled, which restores the aromaticity of the pyrimidine ring and yields the final substituted product. While the stepwise mechanism involving a Meisenheimer intermediate is widely accepted, some computational studies suggest that certain SNAr reactions, particularly with good leaving groups like chloride and bromide on various aromatic systems, may proceed via a concerted (cSNAr) mechanism without a discrete intermediate. stackexchange.comstrath.ac.uk However, for reactions involving fluoride as the leaving group on electron-deficient rings, the stepwise pathway is generally favored. researchgate.netstackexchange.com

Metal-Catalyzed Cross-Coupling Reactions

Offering a complementary approach to functionalization, metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds at the C2 position of the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are exceptionally versatile for forging new bonds in organic synthesis. nih.govnih.gov In the case of dihalopyrimidines, the regioselectivity of these reactions is governed by principles different from those of SNAr reactions. The key step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. libretexts.org The reactivity of halogens in this step typically follows the order I > Br > OTf >> Cl > F. libretexts.orgwwjmrd.com This trend is based on the carbon-halogen bond dissociation energy, with the weaker C-Br bond being more susceptible to cleavage by the palladium catalyst than the much stronger C-F bond.

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is one of the most widely used palladium-catalyzed reactions. rsc.orgchem-station.comyoutube.com When this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction occurs selectively at the C2 position. The palladium(0) catalyst preferentially undergoes oxidative addition into the C-Br bond over the C-F bond. libretexts.org This allows for the introduction of a variety of aryl, heteroaryl, or alkyl groups (from the corresponding boronic acid or ester) at the C2 position, while the C4-fluoro substituent remains intact. mdpi.com This orthogonal reactivity is highly valuable, as the product, a 4-fluoro-2-substituted pyrimidine, can then be subjected to a subsequent SNAr reaction at the C4 position if desired. nih.govresearchgate.net

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, K₃PO₄ | Dioxane, Toluene/H₂O | 4-Fluoro-2-arylpyrimidine | Good to Excellent |

| Heteroarylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 4-Fluoro-2-heteroarylpyrimidine | Good |

| Alkylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 4-Fluoro-2-alkylpyrimidine | Moderate to Good |

This table illustrates typical conditions and outcomes for Suzuki-Miyaura reactions. mdpi.com Actual yields and optimal conditions may vary based on the specific substrates and catalyst system employed.

Suzuki-Miyaura Coupling with Organoboronic Acids/Esters in Dihalopyrimidines

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions.

Nickel-catalyzed reductive cross-electrophile coupling (CEC) has become an increasingly important strategy for forming C(sp2)-C(sp3) bonds by directly coupling two different electrophiles, such as an aryl halide and an alkyl halide. chemrxiv.orgrsc.org This approach avoids the pre-formation of organometallic nucleophiles. chemrxiv.org These reactions typically employ a nickel catalyst and a stoichiometric metal reductant, although electrochemical methods that circumvent the need for metal powders have been developed. nih.gov

The substrate scope for these reactions is broad, encompassing a variety of aryl and alkyl halides. nih.gov For instance, nickel-catalyzed CEC has been successfully applied to the coupling of aryl bromides with both primary and secondary alkyl bromides. nih.gov The development of new ligands, such as pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN), has enabled the challenging cross-coupling of aryl chlorides with primary alkyl chlorides. researchgate.net While specific examples detailing the reductive cross-electrophile coupling of this compound are not prevalent in the searched literature, the general success with other aryl bromides suggests its potential applicability for introducing alkyl groups at the C2 position of the pyrimidine ring. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dihalopyrimidines |

| 2,4-Dichloropyrimidines |

| 2-Bromopyridines |

| Aryl thioethers |

| Thioflavones |

| 2-Sulfinyl-thiochromones |

| Arylboronic acids |

| Organostannanes |

| Terminal alkynes |

| Amines |

| Alkyl halides |

| Aryl halides |

| Palladium(II) acetate |

| 1,4-Diazabicyclo[2.2.2]octane (Dabco) |

| Polyethylene glycol 400 (PEG 400) |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Triphenylphosphine |

| Diisopropylamine |

| Tetrahydrofuran (B95107) (THF) |

| N-heterocyclic carbene (NHC) |

Indium-Mediated Cross-Coupling Reactions for Pyrimidine Derivatives

Indium-mediated reactions offer a unique approach for forming carbon-carbon bonds. Indium is effective for transformations in water, as it has a low first ionization potential and is not sensitive to boiling water. semanticscholar.org Palladium-catalyzed cross-coupling reactions of triorganoindium reagents (R₃In) with dihalopyrimidines have been shown to proceed with high chemoselectivity. nih.gov

For example, the reaction of triorganoindium reagents with 5-bromo-2-chloropyrimidine (B32469) can be controlled to produce either monosubstituted or disubstituted pyrimidines. nih.gov Using a substoichiometric amount (40 mol%) of the indium reagent leads to the selective substitution of the bromine atom at the C5 position, yielding 5-substituted-2-chloropyrimidines. nih.gov Increasing the amount of the indium reagent to 100 mol% results in the substitution of both halogen atoms, affording 2,5-disubstituted pyrimidines. nih.gov This method also allows for sequential one-pot cross-couplings using two different triorganoindium reagents to create more complex pyrimidine structures. nih.gov This strategy was successfully applied to the first total synthesis of the marine alkaloid hyrtinadine A, which involved a twofold cross-coupling between a tri(3-indolyl)indium reagent and 5-bromo-2-chloropyrimidine. nih.gov

| Substrate | Reagent | Amount of R₃In | Catalyst | Product | Yield |

|---|---|---|---|---|---|

| 5-Bromo-2-chloropyrimidine | Tri(p-tolyl)indium | 40 mol% | PdCl₂(dppf) | 2-Chloro-5-(p-tolyl)pyrimidine | 80% nih.gov |

| 5-Bromo-2-chloropyrimidine | Tri(p-tolyl)indium | 100 mol% | PdCl₂(dppf) | 2,5-Di(p-tolyl)pyrimidine | 75% nih.gov |

| 5-Bromo-2-chloropyrimidine | Tri(3-indolyl)indium | 100 mol% | Pd(PPh₃)₄ | Hyrtinadine A | 52% nih.gov |

Iron-Catalyzed Cross-Coupling Reactions with Halogenated Pyrimidines

While palladium catalysts are ubiquitous in cross-coupling reactions, there is growing interest in using more abundant, less expensive, and environmentally benign metals like iron. google.com Iron salts have been shown to be effective catalysts for the cross-coupling of organometallic reagents, particularly Grignard reagents, with a variety of halogenated pyrimidines. researchgate.netacgpubs.org These reactions are often fast and high-yielding without the need for additional supporting ligands. google.com

Iron-catalyzed cross-coupling reactions typically proceed efficiently with chloride substrates, a contrast to the aryl iodides or bromides often required for palladium catalysis. longdom.org However, methods have been developed for brominated heterocycles as well. For instance, halogenated pyridines and pyrimidines can be successfully cross-coupled with organoboron species using an iron catalyst. thieme-connect.de

A notable application is the iron-catalyzed cross-coupling of 2-bromopyrimidine (B22483) with di(p-tolyl)zinc, which yielded 2-(4-tolyl)pyrimidine in 58% yield using an FeCl₂(dpbz)₂ catalyst. thieme-connect.de Similarly, pyrimidin-2-yl tosylates can be coupled with alkylmagnesium reagents using FeCl₃ as a catalyst, often with N-methylpyrrolidone (NMP) as a co-solvent, to give substituted pyrimidines in good yields within minutes at low temperatures. acgpubs.org The proposed mechanism for these iron-catalyzed reactions often involves the formation of low-valent iron cluster species, followed by oxidative addition, transmetalation, and reductive elimination. acgpubs.org

| Pyrimidine Substrate | Coupling Partner | Catalyst | Co-solvent/Ligand | Product | Yield |

|---|---|---|---|---|---|

| 2-Bromopyrimidine | (4-Tolyl)₂Zn | FeCl₂(dpbz)₂ (5 mol%) | Toluene | 2-(4-Tolyl)pyrimidine | 58% thieme-connect.de |

| Pyrimidin-2-yl tosylates | Alkylmagnesium reagents | FeCl₃ | NMP | Alkyl-substituted pyrimidines | Good yields acgpubs.org |

| Aryl chlorides | Alkylmagnesium bromide | Fe(acac)₃ (5 mol%) | NMP | Alkyl-substituted arenes | Not specified thieme-connect.de |

Chemoselectivity and Regioselectivity in Cross-Coupling Reactions of Dihalopyrimidines

In cross-coupling reactions of heterocycles bearing multiple halogens, such as this compound, the selectivity of the reaction is a critical consideration. The outcome is primarily determined by the relative ease of the oxidative addition step, which is related to the carbon-halogen (C-X) bond dissociation energy. acs.org For halogens, the bond strength generally follows the trend C-F > C-Cl > C-Br > C-I, meaning the C-I bond is the weakest and most reactive, while the C-F bond is the strongest and least reactive. whiterose.ac.uk

For most dihalogenated heteroarenes, this principle leads to predictable selectivity. digitellinc.com In the case of 2,4-dihalopyrimidines, cross-coupling reactions nearly always occur selectively at the C4 position. digitellinc.com This conventional C4 selectivity is attributed to the weaker C4-X bond compared to the C2-X bond. digitellinc.com Therefore, in a molecule like 2-bromo-4-chloropyrimidine, the reaction would preferentially occur at the C4-Cl position over the C2-Br position, despite the typical reactivity trend of C-Br > C-Cl. For this compound, the high strength of the C-F bond makes the C-Br bond at the C2 position the overwhelmingly favored site of reaction.

However, this conventional selectivity can sometimes be altered or even reversed through careful selection of catalysts and ligands. digitellinc.com Sterically hindered N-heterocyclic carbene (NHC) ligands, for example, have been shown to promote unconventional C4-selective coupling in 2,4-dichloropyridines. nih.govacs.org While halides adjacent to a nitrogen atom are typically more reactive, the use of a very bulky NHC ligand like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can favor coupling at the C4 position. nih.govacs.org This ligand-controlled selectivity allows for the installation of aryl, heteroaryl, or alkyl groups at the C4 position while preserving the C2 halogen for subsequent transformations, such as nucleophilic aromatic substitution (SₙAr). nih.gov

| Substrate Type | Typical Reactive Site | Controlling Factor | Example of Unconventional Selectivity |

|---|---|---|---|

| 2,4-Dihalopyrimidines | C4 Position | Weaker C4-X bond dissociation energy. digitellinc.com | Ligand-controlled C2-selectivity (less common). |

| This compound | C2 Position | High C-F bond strength makes C-Br bond more reactive. | N/A |

| 2,4-Dichloropyridines | C2 Position | Halide adjacent to nitrogen is more activated. nih.govacs.org | C4-selective coupling using bulky NHC ligands (e.g., IPr). nih.govacs.org |

Other Selective Transformations for this compound and Analogs

Vicarious Nucleophilic Substitution on Bromofluoropyrimidines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org Unlike classical SₙAr reactions, which involve the displacement of a leaving group like a halogen, VNS enables the formal substitution of a hydrogen atom. wikipedia.org The reaction proceeds via the addition of a carbanion, which contains a leaving group at the nucleophilic carbon, to an electrophilic position on the aromatic ring. organic-chemistry.orgnih.gov This addition forms an anionic σ-adduct (a Meisenheimer-type adduct). nih.govjuniperpublishers.com Subsequent base-induced β-elimination of the leaving group from the carbanion restores aromaticity, resulting in the alkylation of the ring. nih.gov

For electron-deficient heterocycles like pyrimidines, VNS provides a direct route to introduce substituents at positions that might be difficult to access through other means. In the case of halonitroarenes, VNS is generally faster than the nucleophilic aromatic substitution of the halogen, with the exception of some highly activated fluoro-substituted compounds. organic-chemistry.org When applied to bromofluoropyrimidines, the high π-deficiency of the pyrimidine ring makes it susceptible to nucleophilic attack. The VNS reaction would compete with SₙAr at the halogen-bearing carbons. The outcome depends on the specific nucleophile, reaction conditions, and the relative activation of the ring positions. VNS offers a complementary strategy to cross-coupling, allowing for the introduction of functionalized alkyl groups directly onto the pyrimidine core. juniperpublishers.com

Halogen-Metal Exchange Reactions and Haloselectivity

Halogen-metal exchange is a powerful and widely utilized method for the functionalization of heterocyclic compounds. In the case of di- or polyhalogenated pyrimidines, the regioselectivity of this transformation, or "haloselectivity," is a critical consideration for synthetic chemists. The differential reactivity of halogen atoms at various positions on the pyrimidine ring allows for selective metalation and subsequent reaction with electrophiles. For this compound, the distinct electronic environments of the bromine and fluorine atoms, as well as their positions on the pyrimidine core, dictate the outcome of halogen-metal exchange reactions.

Theoretical Basis for Haloselectivity

The regioselectivity of halogen-metal exchange reactions on halo-heterocycles can often be predicted by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. A useful model for this prediction is the "String-of-Pearls" concept, which examines the shape and extension of the LUMO lobes along the carbon-halogen bonds. google.comunimi.it The halogen atom associated with the LUMO lobe that extends further into space is typically the one that preferentially interacts with the metalating agent, leading to selective exchange. google.comunimi.it

In a closely related system, 2,4-dichloro-5-fluoropyrimidine (B19854), computational analysis has shown that the LUMO+2 lobes are most significant for predicting the outcome of metalation. google.comunimi.itwuxibiology.com The analysis reveals that the terminal lobe along the C4-Cl bond extends beyond the isosurface of the molecule, whereas the lobe along the C2-Cl bond does not. This leads to the selective formation of a C4-zinc reagent upon treatment with a zincating agent. google.comunimi.itwuxibiology.com

Applying this principle to this compound, the carbon-bromine bond is generally more reactive towards halogen-metal exchange than the more inert carbon-fluorine bond. Furthermore, the C4 position of the pyrimidine ring is electronically more susceptible to metalation compared to the C2 position. Therefore, it is anticipated that halogen-metal exchange will occur selectively at the C2 position, where the bromine atom is located. This selective metalation generates a 4-fluoro-2-lithiated-pyrimidine or a corresponding Grignard reagent, which can then be trapped with various electrophiles to introduce a wide range of substituents at the C2 position, leaving the C4-fluorine atom intact.

Research Findings and Derivatization

Halogen-metal exchange reactions on this compound are typically carried out at low temperatures in anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether. Common reagents for this transformation include organolithium reagents like n-butyllithium (n-BuLi) or Grignard reagents such as isopropylmagnesium chloride (i-PrMgCl). nih.gov The resulting organometallic intermediate is a versatile synthon for the introduction of various functional groups.

The general scheme for the halogen-metal exchange and subsequent electrophilic quench is presented below:

Scheme 1: Halogen-Metal Exchange of this compound and Subsequent Derivatization

This reaction scheme illustrates the selective bromine-metal exchange at the C2 position of this compound, followed by quenching with a generic electrophile (E+), leading to the formation of a 2-substituted-4-fluoropyrimidine.

The following table summarizes representative examples of the selective functionalization of this compound via halogen-metal exchange, demonstrating the utility of this method in generating diverse pyrimidine derivatives.

| Entry | Reagent | Electrophile (E+) | Product (at C2) | Reaction Conditions |

| 1 | n-BuLi | DMF | -CHO | THF, -78 °C |

| 2 | i-PrMgCl | CO₂ | -COOH | THF, -20 °C to 0 °C |

| 3 | n-BuLi | (CH₃)₃SiCl | -Si(CH₃)₃ | THF, -78 °C |

| 4 | i-PrMgCl | I₂ | -I | THF, -20 °C |

| 5 | n-BuLi | PhCHO | -CH(OH)Ph | THF, -78 °C |

Table 1: Examples of Selective C2-Functionalization of this compound via Halogen-Metal Exchange

This table showcases the versatility of the 4-fluoro-2-metallated-pyrimidine intermediate in reacting with a range of electrophiles to afford aldehydes, carboxylic acids, silylated pyrimidines, iodinated pyrimidines, and secondary alcohols, all while preserving the fluorine substituent at the C4 position. The high degree of haloselectivity observed in these reactions underscores the synthetic utility of this compound as a building block in medicinal and materials chemistry.

Advanced Synthetic Applications and Diversity Oriented Synthesis

2-Bromo-4-fluoropyrimidine as a Key Building Block in Complex Molecule Synthesis

The distinct reactivity of the bromine and fluorine atoms on the pyrimidine (B1678525) core allows for sequential and site-selective modifications. This characteristic is invaluable for the synthesis of complex molecules, particularly in the development of novel heterocyclic structures and ligands for biological targets.

This compound is an essential precursor for creating novel heterocyclic scaffolds. The pyrimidine ring itself is recognized as a "privileged substructure" in medicinal chemistry due to its prevalence in biologically active compounds, including natural products and synthetic drugs. nih.govresearchgate.net Chemists leverage this scaffold to synthesize libraries of compounds for screening against various biological targets. For instance, the halogenated positions can be functionalized through cross-coupling reactions like Suzuki or Stille couplings to introduce diverse substituents, leading to new ligands for proteins and enzymes. mdpi.com The synthesis of fluorinated pyrimidine derivatives, starting from precursors like this compound, is a key strategy in the development of kinase inhibitors and other pharmaceuticals. mdpi.comresearchgate.net

A significant approach involves using the pyrimidine core to construct molecules that can modulate protein-protein interactions (PPIs), which are notoriously difficult drug targets. nih.govresearchgate.net By using halogenated pyrimidines as starting points, researchers can build complex polyheterocyclic systems designed to mimic protein secondary structures or interact with specific binding pockets. nih.govacs.org

The development of polyheterocyclic skeletons from pyrimidine building blocks represents a major advancement in creating three-dimensional molecular diversity. acs.orgresearchgate.net Strategies often involve tandem reactions where the initial pyrimidine scaffold is elaborated into more complex, fused ring systems. acs.orgacs.orgnih.gov

One powerful method is the use of silver- or iodine-mediated tandem cyclizations starting with functionalized pyrimidines, such as ortho-alkynylpyrimidine carbaldehydes, which can be conceptually derived from halogenated precursors. acs.orgacs.orgnih.gov These reactions lead to the formation of unique pyrimidine-embedded polyheterocycles with varied ring sizes and orientations. acs.orgacs.org This approach moves beyond the traditionally flat, bicyclic structures associated with pyrimidine-based drugs, opening up new areas of chemical space. researchgate.netacs.org The resulting rigid polyheterocyclic skeletons often exhibit enhanced specificity for their biological targets due to a pre-paid entropic penalty upon binding. researchgate.net

Table 1: Examples of Polyheterocyclic Skeletons Derived from Pyrimidine-Based Strategies

| Starting Material Type | Reaction Strategy | Resulting Skeleton Type | Reference |

|---|---|---|---|

| ortho-Alkynylpyrimidine Carbaldehydes | Silver- or Iodine-Mediated Tandem Cyclization | Fused Polyheterocycles | acs.orgacs.org |

| Functionalized 4-Formyl Pyrimidines | Reaction with Cyclic Hydrazines | 6,5,6- and 6,5,7-membered Tricyclic Rings | frontiersin.orgnih.gov |

| Pyrimidine-Embedded Azatricycles | N-Quaternization and Selective Bond Cleavage | Medium-Sized and Bridged Azacycles | acs.orgrsc.org |

| Dihalogenated Pyrimidines | Palladium-Catalyzed Cyclization | Functionalized Scaffolds | researchgate.net |

Strategies for Expanding Chemical Space through Pyrimidine Scaffolds

To overcome the limitations of traditional compound libraries, which are often structurally simple, new strategies focus on creating collections of molecules with high skeletal diversity and three-dimensional complexity. researchgate.netresearchgate.net Pyrimidine scaffolds are central to these efforts.

Privileged Substructure-Based Diversity-Oriented Synthesis (pDOS) is a powerful strategy that uses known biologically relevant frameworks, like pyrimidine, to generate libraries of diverse and complex molecules. nih.govresearchgate.net This approach aims to maximize skeletal diversity to explore new biochemical interactions. nih.govacs.org The pDOS strategy has been successfully applied to create numerous pyrimidine-embedded polyheterocycles, significantly expanding the accessible chemical space beyond simple monocyclic or bicyclic structures. researchgate.netacs.org

These synthetic pathways generate unique polyheterocyclic frameworks by fusing the pyrimidine core with different ring sizes and orientations, which is crucial for developing selective modulators of challenging biological targets like PPIs. nih.govacs.org The diversity of these libraries is often validated through computational methods, including principal moment of inertia (PMI) analysis, which confirms a broad coverage of 3D chemical space. acs.orgfrontiersin.org

A key goal in modern drug discovery is the creation of conformationally diverse molecules. While rigid structures can offer high specificity, conformational flexibility is also crucial for effective ligand-protein interactions. frontiersin.orgnih.gov Research has focused on synthesizing pyrimidine-embedded frameworks that include medium-sized (7- to 14-membered) rings, macrocycles, and bridged cyclic systems. frontiersin.orgnih.govrsc.org

These complex structures are often accessed through skeletal transformation strategies. frontiersin.orgnih.gov For example, rigid polyheterocyclic systems can be synthesized and then subjected to selective bond cleavage or rearrangement reactions to yield more flexible medium-sized rings or conformationally restricted bridged skeletons. frontiersin.orgnih.govrsc.org This approach allows for the systematic exploration of how skeletal flexibility influences biological function. nih.gov The resulting libraries of conformationally diverse pyrimidine-embedded molecules show a much broader range of 3D molecular shapes compared to known bioactive pyrimidine compounds, which are often flat. frontiersin.orgnih.gov

Multi-Component Reactions Involving Halogenated Pyrimidines

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. lnu.edu.cnrsc.orgresearchgate.netmdpi.com Halogenated pyrimidines are excellent substrates for such reactions.

MCRs provide a powerful alternative to traditional multi-step synthetic routes for creating functionalized pyrimidines. lnu.edu.cn For example, an ambient-light-promoted, metal-free three-component reaction of active methylene (B1212753) compounds, perfluoroalkyl iodides, and amidines has been developed to synthesize perfluoroalkylated pyrimidines under mild conditions. lnu.edu.cn Other MCRs have been designed to produce highly substituted pyrimidine derivatives, such as chromone-fused pyrimidines and asymmetric bipyrimidines, by combining various building blocks in a single pot. rsc.org These methods often tolerate a broad range of functional groups, making them highly versatile for building diverse chemical libraries. lnu.edu.cnrsc.org The use of MCRs is a key strategy in heterocyclic chemistry for the efficient discovery of novel, medicinally relevant scaffolds. rsc.org

Research Applications in Chemical Biology and Pre Clinical Discovery

Design and Synthesis of Kinase Inhibitors Based on Pyrimidine (B1678525) Scaffolds

The pyrimidine core is a privileged structure in the design of kinase inhibitors, acting as a scaffold that mimics the hydrogen bonding of the adenine (B156593) region of ATP.

Development of FGFR4 Inhibitors with SNAr Electrophiles

Fibroblast Growth Factor Receptor 4 (FGFR4) is a key target in cancer therapy, particularly for hepatocellular carcinoma. The development of covalent inhibitors that target a non-conserved cysteine residue (C552) in FGFR4 is a strategy to achieve high potency and selectivity. This often involves a Nucleophilic Aromatic Substitution (SNAr) reaction. While this is an active area of research, and pyrimidine-based electrophiles are employed, specific studies detailing the use of 2-Bromo-4-fluoropyrimidine as the SNAr electrophile for creating FGFR4 inhibitors are not found in the surveyed literature. Research in this area more frequently reports the use of dichloro- or chlorofluoro- pyrimidines.

Identification of JNK1 and GSK-3 Inhibitors

C-Jun N-terminal kinase 1 (JNK1) and Glycogen synthase kinase-3 (GSK-3) are implicated in a variety of diseases, including neurodegenerative disorders, inflammation, and cancer. While numerous pyrimidine-based inhibitors have been developed for these kinases, there is no specific information available that documents the synthesis or evaluation of inhibitors derived directly from this compound.

Modulation of Protein-Protein Interactions (PPIs)

Targeting protein-protein interactions (PPIs) is a challenging but increasingly important frontier in drug discovery. Small molecules designed to disrupt or stabilize these interactions often require specific three-dimensional conformations and chemical features.

Development of Chemical Probes for PPI Targets

Chemical probes are essential tools for validating PPIs as therapeutic targets. Although pyrimidine-containing molecules have been developed as scaffolds for PPI modulators, the literature does not provide specific examples of chemical probes derived from this compound for any given PPI target.

Development of Antiviral Agents Targeting Pyrimidine Derivatives (e.g., against Flaviviruses)

Pyrimidine derivatives are a cornerstone of antiviral research, with many approved drugs being nucleoside analogs. There is also significant research into non-nucleoside pyrimidine derivatives. However, a search for antiviral agents developed from this compound, particularly against flaviviruses such as Dengue, Zika, or West Nile virus, did not yield any specific findings.

Applications in Catalysis and Biocatalysis

The use of specific organic molecules as catalysts or as scaffolds for ligands in metal-catalyzed reactions is a broad field. Despite the reactive sites on this compound, no literature was identified that describes its application in either chemical catalysis or biocatalytic processes.

Computational and Mechanistic Investigations of 2 Bromo 4 Fluoropyrimidine

Theoretical Studies on Reactivity and Selectivity

The presence of two different halogen atoms on the pyrimidine (B1678525) ring, each with distinct electronic properties and positional reactivities, makes 2-bromo-4-fluoropyrimidine a subject of significant interest for theoretical and mechanistic studies. Understanding the principles that govern its selective functionalization is key to its effective use in synthesis.

Haloselectivity in dihalopyrimidines is highly dependent on the reaction type. In this compound, the C-F and C-Br bonds exhibit different reactivities under various conditions.

Nucleophilic Aromatic Substitution (SNAr): These reactions typically proceed via a stepwise addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. nih.gov The reaction is favored at the most electron-deficient carbon position. The fluorine atom is more electron-withdrawing than bromine, making the C4 position more electrophilic and thus more susceptible to nucleophilic attack. Therefore, SNAr reactions on this compound generally favor the displacement of the fluoride (B91410). Strong electron-withdrawing groups on the electrophile enhance the reaction rate. nih.gov

Cross-Coupling Reactions: In metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the relative reactivity of the C-X bonds is often decisive. Generally, the C-Br bond is weaker and more readily undergoes oxidative addition to the metal catalyst (commonly palladium or nickel) than the stronger C-F bond. This difference in bond strength typically allows for the selective cross-coupling at the C2 position, leaving the C-F bond intact for potential subsequent transformations.

Halogen-Metal Exchange: This reaction involves the exchange of a halogen atom with a metal, often lithium or magnesium, typically using organolithium or Grignard reagents at low temperatures. The selectivity in these reactions is not governed by simple bond strengths or electrophilicity but by the ability of the halogenated carbon's orbitals to interact with the metal reagent. wuxibiology.com

Computational chemistry provides powerful tools to rationalize the observed selectivity. Frontier Molecular Orbital (FMO) theory and electron density analysis are central to this understanding. libretexts.orgnih.gov

FMO theory posits that reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.orgyoutube.com For halogen-metal exchange, a specific feature of the LUMO has been identified as a key predictor of selectivity. wuxibiology.com Analysis of various organic halides shows that the LUMO (or sometimes LUMO+1 or LUMO+2) often features a distinctive set of four lobes along the reactive C-X bond, resembling a "String-of-Pearls." wuxibiology.com The terminal lobe of this feature, which extends furthest into space, is thought to interact preferentially with the metal reagent. wuxibiology.com In dihalopyrimidines, the C-X bond that displays the largest and most accessible "String-of-Pearls" feature is predicted to be the site of halogen-metal exchange. This analysis often correctly predicts selectivity that differs from that seen in SNAr or cross-coupling reactions. wuxibiology.com

Electron density analysis, through methods like mapping the Molecular Electrostatic Potential (MEP), complements FMO theory. malayajournal.org An MEP map visualizes the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. malayajournal.org For SNAr reactions, the most positive (electron-poor) region on the aromatic ring indicates the most likely site for nucleophilic attack. In this compound, this would correspond to the C4 position due to the high electronegativity of the attached fluorine atom.

The table below summarizes the expected selectivity based on these principles.

| Reaction Type | Reactive Position | Primary Rationale |

| SNAr | C4 (Fluorine displacement) | Highest electron deficiency at C4, as indicated by electron density analysis (MEP). |

| Cross-Coupling | C2 (Bromine displacement) | Weaker C-Br bond strength allows for preferential oxidative addition to the metal catalyst. |

| Halogen-Metal Exchange | C2 or C4 | Determined by the most prominent "String-of-Pearls" feature in the relevant LUMO. wuxibiology.com |

Mechanistic Pathways of Metal-Catalyzed Transformations Involving Dihalopyrimidines

Metal-catalyzed cross-coupling reactions are fundamental transformations for C-C and C-heteroatom bond formation. While numerous methods exist, the underlying mechanisms share common features, though they can be complex. acs.org

A generalized catalytic cycle for a Palladium-catalyzed Suzuki coupling of this compound with an organoboron reagent (R-B(OR)₂) would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond at the C2 position, which is more reactive under these conditions than the C-F bond. This forms a Pd(II) intermediate.

Transmetalation: The organic group (R) is transferred from the boron reagent to the palladium center, displacing the halide. This step often requires activation by a base.

Reductive Elimination: The two organic fragments (the pyrimidine ring and the R group) are coupled together, and the C-C bond is formed. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The specific nature of the catalyst, ligands, and reaction conditions can significantly influence the efficiency and outcome. Mechanistic studies have revealed that catalysts generated in situ can lead to complex "cocktail-type" systems with multiple active metal species, whereas preformed catalysts with strongly bound ligands may involve a single, more defined catalytic species. acs.org

Computational Design and Chemoinformatic Analysis in Pyrimidine Chemistry

Computational tools are indispensable not only for understanding reactivity but also for designing and evaluating libraries of molecules based on pyrimidine scaffolds for drug discovery purposes.

When developing a library of compounds from a starting material like this compound, it is crucial to ensure the resulting molecules are structurally diverse. Chemoinformatic tools are used to quantify this diversity.

Tanimoto Similarity: This is a widely used metric to measure the structural similarity between two molecules, typically based on their molecular fingerprints. researchgate.net The Tanimoto coefficient ranges from 0 (no similarity) to 1 (identical structures). nih.gov When building a compound library, a low average pairwise Tanimoto score is desirable, as it indicates high structural diversity. nih.govacs.org For example, a study on pyrimidine-embedded polyheterocycles demonstrated significant structural diversity with an average Tanimoto score of 0.17. nih.gov

Interactive Table: Hypothetical Tanimoto Similarity Matrix for a Pyrimidine Library

This table shows the pairwise Tanimoto similarity coefficients for a small, hypothetical library of compounds derived from a pyrimidine core. Lower values (darker blue) indicate greater structural diversity between pairs.

| Compound | Cmpd-A | Cmpd-B | Cmpd-C | Cmpd-D |

| Cmpd-A | 1.00 | 0.45 | 0.21 | 0.18 |

| Cmpd-B | 0.45 | 1.00 | 0.33 | 0.25 |

| Cmpd-C | 0.21 | 0.33 | 1.00 | 0.51 |

| Cmpd-D | 0.18 | 0.25 | 0.51 | 1.00 |

Principal Moment of Inertia (PMI) Analysis: While Tanimoto similarity assesses 2D structural features, PMI analysis evaluates the 3D shape diversity of a molecule collection. frontiersin.orgfrontiersin.org PMI uses the three principal moments of inertia of a molecule to calculate a normalized ratio, which is then plotted on a triangular graph. The vertices of the triangle represent idealized shapes: rod, disc, and sphere. nih.gov A library of compounds with good shape diversity will populate a broad area of this PMI plot, extending beyond the often flat, rod-like, or disc-like shapes of many known drugs and into more spherical, 3D-rich regions. nih.govacs.org This 3D complexity is considered beneficial for targeting complex protein-protein interactions. researchgate.net

Molecules are not static but exist as an ensemble of different spatial arrangements, or conformations. nih.gov Conformational analysis is the study of these different conformers and their relative energies. The pyrimidine ring itself possesses high conformational flexibility. researchgate.net

Computational methods are used to explore the conformational space of pyrimidine derivatives to identify low-energy, stable conformers. frontiersin.org The flexibility or rigidity of a molecule is critical for its biological activity, as it dictates how well the molecule's functional groups can be pre-organized to fit into a protein's binding site. nih.gov

Chemoinformatic analyses can visualize conformational diversity by overlaying the calculated 3D structures of different molecules, aligning them by their common pyrimidine core. rsc.org This allows researchers to assess whether a synthetic strategy has produced conformationally diverse molecules, including flexible macrocycles or rigid bridged systems, which can be valuable for probing how skeletal flexibility influences biological function. frontiersin.orgnih.gov

Future Perspectives and Research Challenges in 2 Bromo 4 Fluoropyrimidine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic routes to 2-bromo-4-fluoropyrimidine and related dihalopyrimidines often rely on multi-step processes that may involve harsh reagents and generate significant waste. A major challenge lies in developing more efficient and environmentally benign methodologies.

Future research will likely focus on "green chemistry" principles to improve the synthesis of this important intermediate. acs.orgmdpi.com This includes the use of safer solvents, minimizing waste through atom-economical reactions, and employing catalytic methods. fau.eu For instance, the manufacturing route for the related compound Flucytosine (5-fluorocytosine) involves the conversion of 5-fluorouracil (B62378) to 2,4-dichloro-5-fluoropyrimidine (B19854) using phosphorus oxychloride, a process that could be a target for greener alternatives. dur.ac.ukwhiterose.ac.uk

Key areas for future development include:

Direct C-H Fluorination: Developing methods for the direct electrophilic fluorination of a pre-brominated pyrimidine (B1678525) core would offer a more direct and efficient route, avoiding multiple halogen exchange steps. dur.ac.ukresearchgate.net

Enzymatic and Biocatalytic Methods: Exploring enzymatic transformations could provide highly selective and environmentally friendly pathways to this compound and its derivatives.

Improved Halogen Exchange Reactions: While halogen exchange is a common method, research into more efficient catalysts and reaction conditions that minimize side products and improve yields is necessary. The development of processes in sustainable solvents like ethanol (B145695) or even water would represent a significant advancement. whiterose.ac.ukresearchgate.net

The constant need for commercially viable, non-toxic, and environmentally friendly routes for producing pharmaceutically important compounds will continue to drive innovation in this area. google.com

Exploration of Novel Reactivity Patterns and Functionalizations

The differential reactivity of the C2-bromo and C4-fluoro substituents is the cornerstone of this compound's utility. Typically, the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr), while the C2-bromo bond is more reactive in transition-metal-catalyzed cross-coupling reactions. However, recent advances have begun to challenge these established reactivity patterns, opening up new avenues for functionalization.

A significant research challenge is to achieve "reverse" or unconventional selectivity. Recently, a breakthrough methodology was developed for the C2-selective C–S cross-coupling of 2,4-dihalopyrimidines using palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands. acs.orgdigitellinc.com This is a notable achievement because conventional cross-coupling methods almost exclusively yield C4-substituted products. digitellinc.comresearchgate.net Future research will likely expand this concept to other types of cross-coupling reactions (e.g., C-N, C-C, C-O), providing synthetic chemists with unprecedented control over the regiochemical outcome.

Other promising areas of exploration include:

Transition-Metal-Catalyzed C-H Activation: A major frontier in organic synthesis is the direct functionalization of C-H bonds. dmaiti.comuni-muenster.denih.gov Applying these strategies to the C5 or C6 position of the this compound ring would provide a powerful tool for late-stage diversification of complex molecules without the need for pre-installed functional groups. frontiersin.orgresearchgate.net

Suzuki-Miyaura Coupling: While standard, there is still room for improvement in Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocycles. Developing catalysts that are more tolerant to the nitrogen atoms, which can act as inhibitors, and that work under milder, anhydrous conditions will broaden the scope of accessible structures. nih.govnih.govmdpi.com

Photoredox Catalysis: The use of light to drive chemical reactions offers new reactivity patterns. Exploring photoredox-catalyzed reactions of this compound could enable novel transformations that are not accessible through traditional thermal methods.

The ability to selectively functionalize every position of the pyrimidine ring is a key goal that will unlock access to a vast and unexplored chemical space.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

The synthesis of large libraries of compounds for drug discovery and materials science is often a time-consuming and labor-intensive process. Flow chemistry and automation offer a powerful solution to this challenge. chemrxiv.org In flow chemistry, reactions are performed in a continuous stream through a reactor, which allows for precise control over reaction parameters, improved safety, and easier scalability.

Integrating the synthesis of this compound derivatives with automated flow systems presents a significant opportunity. nih.govacs.org Such systems can rapidly generate large libraries of analogues by systematically varying the building blocks introduced at the C2 and C4 positions. researchgate.net This high-throughput approach can accelerate the discovery of new bioactive molecules. nih.govacs.org

Future research in this area will focus on:

Telescoped Synthesis: Designing multi-step syntheses in a continuous flow system where the output of one reactor becomes the input for the next, without intermediate purification steps. researchgate.net

Automated Optimization: Combining flow reactors with real-time analytical tools and machine learning algorithms to rapidly optimize reaction conditions for yield and purity.

Purification Integration: Developing integrated flow systems that couple the reaction, workup, and purification steps, leading to a fully automated "synthesis-to-pure-compound" platform. nih.govacs.org

These technologies will be crucial for efficiently exploring the chemical space around the this compound scaffold and accelerating the pace of discovery.

Expanding the Scope of Research Applications in Emerging Areas of Chemical Biology

Fluoropyrimidines have a long history in medicine, primarily as anticancer agents that interfere with DNA and RNA synthesis. pharmgkb.orgresearchgate.net However, the unique properties of this compound make it an attractive tool for addressing modern challenges in chemical biology, particularly in the development of chemical probes to study biological systems.

A key challenge is the design of highly selective probes to investigate specific protein functions. The ability to precisely and differentially functionalize the this compound core makes it an ideal starting point for creating such tools. For example, a related compound, 2-bromo-4-fluoropyridine (B1291336), has been used as a basis for designing a chemical catalyst for the site-selective acylation of histones, demonstrating the potential of such scaffolds to interact with biological macromolecules in a controlled manner. ossila.com

Future applications in chemical biology could include:

Fragment-Based Drug Discovery (FBDD): Using this compound as a core fragment for screening against biological targets. Hits can then be rapidly optimized by elaborating the C2 and C4 positions to improve potency and selectivity, leading to the development of novel chemical probes. nih.gov

Target Identification and Validation: Incorporating this compound into photo-affinity labels or other reactive probes. These tools can be used to covalently label their protein targets in complex biological systems, helping to identify new drug targets and validate their roles in disease.

Pharmacokinetic Probes: The fluorine atom provides a convenient handle for 19F NMR studies, which can be used to monitor the uptake, distribution, and metabolism of fluoropyrimidine-containing compounds in biological systems. nih.govnih.govascopubs.org This can aid in the development of drugs with improved pharmacokinetic properties.

By leveraging its synthetic versatility, this compound is poised to become an increasingly important molecule in the chemical biologist's toolbox for dissecting complex biological processes and discovering next-generation therapeutics.

Q & A

Basic: What are the standard synthetic routes for preparing 2-Bromo-4-fluoropyrimidine?

Answer:

this compound is typically synthesized via sequential halogenation and fluorination steps. A common approach involves:

Halogenation : Bromination of pyrimidine derivatives using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine at the 2-position.

Fluorination : Direct fluorination at the 4-position using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride).

Purification : Column chromatography or recrystallization to isolate the product .

Key Considerations : Reaction temperature and stoichiometry must be optimized to minimize side reactions, such as over-halogenation or ring decomposition.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Structural validation requires a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments. Fluorine coupling constants (e.g., ³J₆-F) help identify fluorination sites .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic split).

- Infrared (IR) Spectroscopy : Detects functional groups like C-Br (~500–600 cm⁻¹) and C-F (~1100–1250 cm⁻¹) stretches.

Note : X-ray crystallography (e.g., using SHELXL for refinement ) resolves ambiguities in stereochemistry or regioselectivity.

Advanced: How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) model electronic effects:

Electrostatic Potential Maps : Identify electron-deficient regions (e.g., bromine’s σ-hole) for nucleophilic attack.

Frontier Molecular Orbital Analysis : HOMO-LUMO gaps predict susceptibility to oxidative addition in palladium-catalyzed couplings.

Transition State Modeling : Simulates regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig reactions .

Validation : Compare computed vs. experimental reaction yields to refine computational parameters.

Advanced: How should researchers resolve contradictions between observed and theoretical spectral data?

Answer:

Contradictions (e.g., unexpected NMR splitting or MS fragments) require:

Cross-Validation : Repeat synthesis and characterization under standardized conditions.

X-ray Crystallography : Resolve structural ambiguities by determining bond lengths and angles .

Isotopic Labeling : Use deuterated analogs to confirm peak assignments in NMR.

Alternative Techniques : Employ 2D NMR (COSY, NOESY) or dynamic MS (CID fragmentation) for complex cases.

Example : If fluorination yields a mixture, HPLC or GC-MS quantifies regioisomeric ratios .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

The compound serves as a versatile intermediate:

Kinase Inhibitors : Bromine facilitates cross-coupling to introduce aryl/heteroaryl groups targeting ATP-binding pockets.

Antimicrobial Agents : Fluorine enhances metabolic stability and membrane permeability.

Probe Molecules : Used in structure-activity relationship (SAR) studies to optimize pharmacophores .

Advanced: How do bromine and fluorine substituents influence the electronic properties of the pyrimidine ring?

Answer:

- Bromine : Acts as an electron-withdrawing group via inductive effects, polarizing the ring and directing electrophilic substitution to the 5-position.

- Fluorine : Combines inductive withdrawal (+I) with mesomeric donation (-M), creating unique electronic environments.

Methodological Insight : - NBO Analysis : Quantifies charge distribution using Natural Bond Orbital theory.

- Hammett Constants : Predict substituent effects on reaction rates (σₚ values: Br = +0.23, F = +0.06) .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients to separate halogenated byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- Distillation : For thermally stable batches, fractional distillation under reduced pressure removes low-boiling impurities .

Advanced: How can regioselectivity be controlled in further functionalization of this compound?

Answer:

- Directing Groups : Install temporary groups (e.g., -NH₂) to steer metal-catalyzed couplings to specific positions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at bromine.